molecular formula C47H74F3N11O18 B6295373 H-Val-Leu-His-Asp-Asp-Leu-Leu-Glu-Ala-OH Trifluoroacetate CAS No. 204931-32-8

H-Val-Leu-His-Asp-Asp-Leu-Leu-Glu-Ala-OH Trifluoroacetate

Cat. No. B6295373
CAS RN: 204931-32-8
M. Wt: 1138.1 g/mol
InChI Key: ZATJIEWRCIICCD-WBDNGEJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “H-Val-Leu-His-Asp-Asp-Leu-Leu-Glu-Ala-OH Trifluoroacetate” is a peptide with the sequence VLHDDLLEA . It is an epitope presented by HLA-A0201 . This peptide can be recognized by HLA-A0201 restricted cytotoxic T cells (CTL) and can be used for research on graft versus host disease (GvHD) .


Synthesis Analysis

The peptide is synthesized and is available for purchase in quantities of 1mg and 5mg . The synthesis of such peptides typically involves solid-phase peptide synthesis, but the exact method used for this specific peptide is not mentioned in the available resources.

Scientific Research Applications

HVHDDLLEAOH-TFA has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, as well as to investigate the effects of peptides on biochemical and physiological processes. It has also been used to study the effects of peptides on the immune system and to investigate their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of HVHDDLLEAOH-TFA is not yet fully understood. However, it is believed to interact with various receptors and enzymes in the body, resulting in changes in biochemical and physiological processes. It is thought to bind to certain receptors, such as the G-protein coupled receptor, and to activate or inhibit enzymes, such as kinases and phosphatases.
Biochemical and Physiological Effects
HVHDDLLEAOH-TFA has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and receptors, resulting in changes in cellular processes. It has been shown to affect the activity of the immune system, as well as to affect the production of hormones and neurotransmitters. In addition, it has been shown to have an anti-inflammatory effect and to modulate the production of cytokines.

Advantages and Limitations for Lab Experiments

HVHDDLLEAOH-TFA has several advantages for lab experiments. It is a relatively simple peptide to synthesize, making it an ideal choice for laboratory studies. In addition, it has been shown to have a variety of effects on biochemical and physiological processes, making it an ideal choice for studying the mechanisms of action of proteins and other biomolecules. However, it is important to note that it is not yet fully understood how HVHDDLLEAOH-TFA works, and further research is needed to better understand its mechanism of action.

Future Directions

There are a number of potential future directions for research on HVHDDLLEAOH-TFA. These include further investigation into its mechanism of action, as well as its potential therapeutic applications. In addition, further research is needed to investigate its potential effects on metabolic processes, such as glucose and lipid metabolism. Finally, further research is needed to investigate its potential effects on the immune system, as well as its potential as an anti-inflammatory agent.

Synthesis Methods

HVHDDLLEAOH-TFA is synthesized using a solid-phase peptide synthesis (SPPS) method. This involves the use of a polystyrene resin that is reacted with a protected amino acid in order to form a peptide bond. The protected amino acid is then removed, and the next amino acid is added in the same manner. This process is repeated until the desired peptide is formed. This method is widely used in laboratories and is relatively simple, making it a popular choice for synthesizing peptides.

properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H73N11O16.C2HF3O2/c1-20(2)12-27(38(64)50-26(10-11-33(57)58)37(63)49-24(9)45(71)72)51-39(65)28(13-21(3)4)52-42(68)31(16-34(59)60)55-43(69)32(17-35(61)62)54-41(67)30(15-25-18-47-19-48-25)53-40(66)29(14-22(5)6)56-44(70)36(46)23(7)8;3-2(4,5)1(6)7/h18-24,26-32,36H,10-17,46H2,1-9H3,(H,47,48)(H,49,63)(H,50,64)(H,51,65)(H,52,68)(H,53,66)(H,54,67)(H,55,69)(H,56,70)(H,57,58)(H,59,60)(H,61,62)(H,71,72);(H,6,7)/t24-,26-,27-,28-,29-,30-,31-,32-,36-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATJIEWRCIICCD-WBDNGEJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H74F3N11O18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1138.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.